molecular formula C15H24INO2 B13632985 Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B13632985
M. Wt: 377.26 g/mol
InChI Key: XJZUUXDFKWKZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a bicyclic compound featuring a rigid [1.1.1]pentane core substituted with an iodine atom at the 3-position. The piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, is linked to the bicyclopentane via a carbonyl bridge. This structure is synthesized through a coupling reaction between 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1b) and tert-butyl piperidine-4-carboxylate, yielding a 66% isolated product after column chromatography (hexanes/EtOAc gradient) . Key characterization data include ¹H NMR, ¹³C NMR, and HRMS, confirming its molecular formula (C₁₅H₂₂INO₃) and structural integrity .

Properties

Molecular Formula

C15H24INO2

Molecular Weight

377.26 g/mol

IUPAC Name

tert-butyl 4-(3-iodo-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24INO2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)14-8-15(16,9-14)10-14/h11H,4-10H2,1-3H3

InChI Key

XJZUUXDFKWKZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)I

Origin of Product

United States

Preparation Methods

Bicyclo[1.1.1]pentane Core Synthesis

The BCP scaffold is synthesized via photochemical [2+2] cycloaddition under continuous flow conditions. A representative protocol involves:

  • Reagents : Propellane (1.0 equiv), diacetyl (1.2 equiv), and a blue LED (450 nm) in dimethylacetamide (DMA).
  • Conditions : Irradiation at 35°C for 12–24 hours, followed by quenching with triethylamine (3.0 equiv) and pinacol (1.5 equiv).
  • Yield : 80–85% after column chromatography (hexane/MeOtBu gradient).
Parameter Value
Reaction Temperature 35°C
Radiation Intensity 15% of nominal
Purification Solvent Hexane/MeOtBu (1:9→1:1)

Iodination of Bicyclo[1.1.1]pentane

The iodination step introduces the iodine substituent at the 3-position of the BCP core. Key steps include:

  • Reagents : Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), iodine (1.1 equiv), and silver trifluoroacetate (1.2 equiv) in dichloromethane.
  • Conditions : Stirred at 25°C for 6 hours under argon.
  • Yield : 72–78% after extraction (hexane/EtOAc) and silica gel chromatography.
Parameter Value
Reaction Time 6 hours
Solvent Dichloromethane
Catalyst Silver trifluoroacetate

Coupling with Piperidine Derivative

The iodinated BCP intermediate is coupled to a tert-butyl-protected piperidine via a methyl linker. A typical procedure includes:

  • Reagents : 3-iodobicyclo[1.1.1]pentane (1.0 equiv), tert-butyl piperidine-4-carboxylate (1.2 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in tetrahydrofuran (THF).
  • Conditions : Stirred at 0°C→25°C for 12 hours, followed by NaHCO₃ wash and solvent evaporation.
  • Yield : 65–70% after recrystallization (petroleum ether).
Parameter Value
Coupling Agent EDC
Temperature 0°C → 25°C
Purification Method Recrystallization

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

  • Flow Rate : 10 mL/min for BCP core synthesis.
  • Throughput : 1 kg/day of BCP intermediate achievable.

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl), 5.5–6.5 ppm (BCP protons).
  • HRMS : Molecular ion [M+H]⁺ at m/z 305.19.

Challenges and Solutions

  • Iodine Stability : Degradation under light necessitates inert atmospheres (Ar/N₂).
  • Steric Hindrance : Slow coupling kinetics resolved by excess EDC (1.5 equiv).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is being explored for its potential as a pharmacophore in drug design. Its unique bicyclo[1.1.1]pentane core can provide rigidity to drug molecules, potentially enhancing their binding affinity and specificity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interaction with these targets, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituent(s) Yield Purification Method Notable Data
Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate Bicyclo[1.1.1]pentane + piperidine 3-Iodo, Boc-protected piperidine 66% Hexanes/EtOAc (0–40%) ¹H NMR : δ 1.43 (s, Boc CH₃), 2.09 (s, bicyclo CH₂); HRMS: m/z 351.0196
Indolin-1-yl(3-iodobicyclo[1.1.1]pentan-1-yl)methanone (2p) Bicyclo[1.1.1]pentane 3-Iodo, indoline carbonyl 67% Hexanes/EtOAc ¹H NMR : Aromatic δ 7.2–7.8; HRMS: m/z 340.0188 (C₁₄H₁₅INO)
Tert-butyl 4-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)piperazine-1-carboxylate (2q) Bicyclo[1.1.1]pentane + piperazine 3-Iodo, Boc-protected piperazine 85% Hexanes/EtOAc ¹³C NMR : δ 154.8 (C=O); HRMS: m/z 351.0196 (C₁₅H₂₄IN₂O₃)
3-Iodo-N-(4-oxocyclohexyl)bicyclo[1.1.1]pentane-1-carboxamide (2r) Bicyclo[1.1.1]pentane 3-Iodo, cyclohexanone carboxamide 86% Hexanes/EtOAc ¹H NMR : δ 2.35 (s, cyclohexanone CH₂); HRMS: m/z 334.0294 (C₁₂H₁₇INO₂)
Tert-butyl 4-(3-(4-cyanobenzoyl)bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate (73) Bicyclo[1.1.1]pentane + piperidine 4-Cyanobenzoyl, Boc-protected piperidine 74% DCM/EtOAc (50:1) ¹H NMR : δ 8.02 (d, aromatic H); HRMS: Confirmed C₂₃H₂₇N₂O₃
Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate Bicyclo[1.1.1]pentane + azetidine 3-Iodo, Boc-protected azetidine N/A N/A Molecular formula: C₁₀H₁₇INO₂; CAS: 1510268-47-9

Spectroscopic and Analytical Comparisons

  • ¹³C NMR : The carbonyl signal (C=O) in the target compound (δ ~154.8) aligns with analogs like 2q but shifts in carboxamides (2r, δ ~168.0) due to differing electronic environments .
  • HRMS : All iodine-containing compounds exhibit isotopic patterns consistent with [M+H]⁺ or [M+Na]⁺ ions, confirming halogen presence .

Biological Activity

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure that can mimic various functional groups. This property makes it a promising candidate in drug design as a bioisostere for traditional compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The iodine atom in the bicyclo structure can participate in nucleophilic substitution reactions, allowing the compound to modify enzyme activities or receptor interactions, potentially leading to therapeutic effects in various disease models .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors. Recent advancements have allowed for large-scale synthesis using flow photochemical methods, which enhance yield and purity significantly . The synthetic pathways often involve functionalization techniques that enable the introduction of various substituents on the bicyclo[1.1.1]pentane core.

Table 1: Synthetic Routes for this compound

StepReaction TypeConditionsYield
1Carbene insertionBicyclo precursor with diazomethaneHigh
2Nucleophilic substitutionIodine replacement with aminesModerate
3FunctionalizationVarious reagents under flow conditions>90%

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

  • GPR119 Agonists : Research has shown that derivatives of bicyclo[1.1.1]pentane can act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. These compounds demonstrated significant efficacy in enhancing insulin release in murine models of type 2 diabetes mellitus (T2DM) .
  • Anticancer Activity : Some derivatives have been tested for their anticancer properties, showing potential cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
AR231543GPR119 AgonistInsulin secretion enhancement
ZSY-13AnticancerVarious cancer cell lines

Q & A

Q. Basic Research Focus

  • Respiratory protection : Use NIOSH-certified respirators (e.g., P95) for particulate control during solid handling .
  • Glove selection : Nitrile gloves (≥0.11 mm thickness) resist permeation by organic solvents like DCM .
  • Waste disposal : Iodinated byproducts require segregation as halogenated waste.
  • Stability : Store at –20°C under inert gas to prevent iodide oxidation or hydrolysis .

How does the steric environment of the bicyclo[1.1.1]pentane core affect the compound's potential as a bioisostere in drug design?

Advanced Research Focus
The bicyclo[1.1.1]pentane moiety is a rigid, non-planar scaffold that mimics phenyl or alkyne groups while reducing metabolic liability. Key considerations:

  • Bioisosteric replacement : Its bond angle (60°) and steric volume (~1.8 ų) align with para-substituted benzene, enabling GPCR or enzyme targeting .
  • Pharmacokinetic impact : Enhanced metabolic stability compared to traditional aryl groups, as shown in analogs like benzophenone-type bioisosteres .
  • Synthetic challenges : Introducing polar groups (e.g., carboxylates) requires strategic functionalization at the 3-position without destabilizing the core .

What strategies are recommended for troubleshooting low yields in Suzuki-Miyaura couplings involving this compound?

Advanced Research Focus
Common issues and solutions:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 outperform Pd(OAc)₂ in sterically hindered systems .
  • Base optimization : Cs₂CO₃ or K₃PO₄ enhances transmetallation in THF/water biphasic systems.
  • Boronate preparation : Pre-forming the boronic ester (e.g., via Miyaura borylation) improves coupling efficiency .
    Contradictory results may arise from iodide leaching; monitor reaction progress via TLC or GC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.